molecular formula C23H43N3O6 B3048968 N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine CAS No. 18868-20-7

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine

Cat. No.: B3048968
CAS No.: 18868-20-7
M. Wt: 457.6 g/mol
InChI Key: QKJHWMZJZJZHPX-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is a compound used in organic synthesis, particularly in peptide synthesis. It is a tripeptide derivative where each leucine amino acid is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine typically involves the stepwise coupling of Boc-protected leucine residues. The process begins with the protection of the amino group of L-leucine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This Boc-protected leucine is then coupled with another Boc-protected leucine using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The process is repeated to add the third leucine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine primarily undergoes deprotection reactions to remove the Boc groups. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide bond formation reactions when coupled with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Coupling: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and organic solvents like dichloromethane.

Major Products

The major products formed from these reactions are the deprotected tripeptide (L-leucyl-L-leucyl-L-leucine) and the corresponding Boc-protected intermediates during the synthesis process.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for creating longer peptide chains. Its protected form allows for selective reactions at other functional groups without interference from the amino group. This compound is also used in the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine involves the protection of the amino groups of leucine residues, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is unique due to its tripeptide structure and the presence of three Boc-protected leucine residues. This makes it particularly useful in the synthesis of longer peptide chains and in studies requiring multiple protected amino groups. Its stability and ease of deprotection under acidic conditions also make it a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N3O6/c1-13(2)10-16(19(27)25-18(21(29)30)12-15(5)6)24-20(28)17(11-14(3)4)26-22(31)32-23(7,8)9/h13-18H,10-12H2,1-9H3,(H,24,28)(H,25,27)(H,26,31)(H,29,30)/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHWMZJZJZHPX-BZSNNMDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559778
Record name N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18868-20-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18868-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine
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